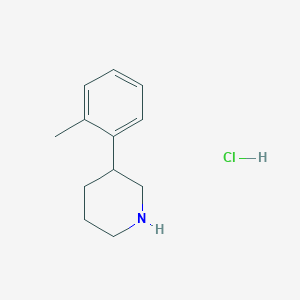

3-(2-Methylphenyl)Piperidine Hydrochloride

Overview

Description

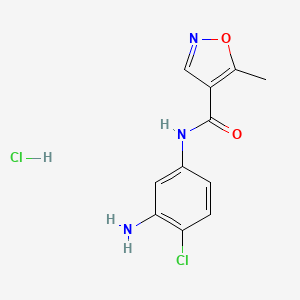

“3-(2-Methylphenyl)Piperidine Hydrochloride” is a chemical compound with the empirical formula C12H18ClN and a molecular weight of 211.73 . It is a solid substance .

Molecular Structure Analysis

The SMILES string for this compound is Cl.Cc1ccccc1C2CCCNC2 . This indicates that the compound contains a chlorine atom, a methyl group, a phenyl group, and a piperidine ring.

Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 211.73 .

Scientific Research Applications

Pharmaceutical Chemistry

Selective Serotonin Reuptake Inhibitor : A derivative, Paroxetine hydrochloride, is a phenylpiperidine derivative and a selective serotonin reuptake inhibitor indicated for the treatment of depression and various anxiety disorders (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis of Analgesics : A study involved the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives, exploring their applications as analgesics and local anaesthetics (Rameshkumar et al., 2003).

Development of Opioid Antagonists : Research on N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines led to the discovery of a peripherally selective opioid antagonist suitable for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Anti-Acetylcholinesterase Activity : 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, important in treating conditions like dementia (Sugimoto et al., 1990).

Materials Science

Fluorescent Probes : Hydrazide-based fluorescent probes derived from piperidine were synthesized for detecting Cu2+ and Hg2+ in aqueous solutions, highlighting their use in chemical sensing technologies (Wang et al., 2014).

Local Anesthetic Synthesis : Research on Ropivacaine hydrochloride monohydrate, a local anesthetic agent, involves the preparation of a labeled version of the compound for preclinical and clinical investigation (Sahlberg, 1987).

Biochemistry

Bioactive Conformation Studies : Investigations into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, widely studied as opioid receptor antagonists, provided insights into molecular determinants for mu receptor recognition (Le Bourdonnec et al., 2006).

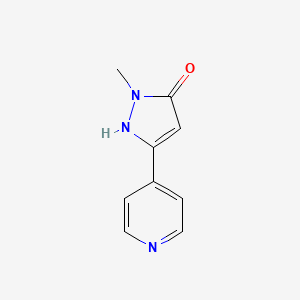

Tautomerism of Aza Cycles : A study focusing on the tautomeric structure of a piperidine-annelated pyrazolone derivative contributed to understanding the molecular structure and behavior of such compounds (Buzykin et al., 2014).

Safety and Hazards

Future Directions

Piperidines, including “3-(2-Methylphenyl)Piperidine Hydrochloride”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

3-(2-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYXIANQPHIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

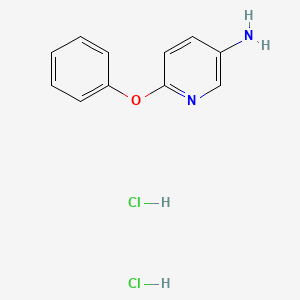

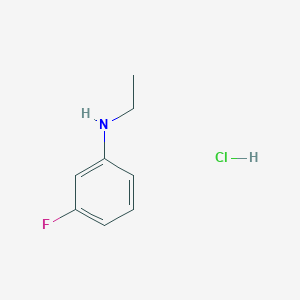

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)